molecular formula C24H32N4O2 B2462334 N1-(2-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide CAS No. 898452-21-6

N1-(2-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

Cat. No. B2462334
CAS RN: 898452-21-6
M. Wt: 408.546
InChI Key: CZKUFSRNKWNVGY-UHFFFAOYSA-N
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Description

N1-(2-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as EPPTO and has been synthesized using various methods.

Scientific Research Applications

Arylpiperazine Derivatives in Serotonin Ligand Development

Arylpiperazine derivatives exhibit significant potential as high-affinity ligands for serotonin receptors, particularly the 5-HT1A serotonin sites. Studies have shown that the substitution of arylpiperazines can significantly influence their binding affinity towards these receptors, indicating their potential in developing therapeutic agents targeting serotonin-related disorders. For instance, compounds demonstrating high affinity for 5-HT1A sites have been identified, suggesting their utility in exploring treatments for conditions influenced by serotonin signaling (Glennon, Naiman, Lyon, & Titeler, 1988).

Anticonvulsant Activity of Hybrid Compounds

The design and synthesis of hybrid compounds combining chemical fragments from known antiepileptic drugs have yielded molecules with broad-spectrum anticonvulsant activity. Such research underscores the potential of complex molecules in developing new therapeutic agents for epilepsy and possibly other neurological conditions. Compounds displaying significant efficacy in preclinical seizure models highlight the importance of structural innovation in drug development (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).

Synthesis and Characterization of Complex Molecules

The synthesis and detailed characterization of complex molecules, including their conformational and NQR analysis, are fundamental to understanding their potential applications in various scientific domains. Such studies can provide insights into the molecular structures and properties essential for specific biological activities or material properties (Shariatinia, Védova, Erben, Tavasolinasab, & Gholivand, 2012).

properties

IUPAC Name

N'-(2-ethylphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-4-19-7-5-6-8-21(19)26-24(30)23(29)25-17-22(20-11-9-18(2)10-12-20)28-15-13-27(3)14-16-28/h5-12,22H,4,13-17H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKUFSRNKWNVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)C)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

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